2,4-Dihydroxycinnamic acid
Overview
Description
It is a precursor in the biosynthesis pathway of umbelliferone, a phenylpropanoid synthesized from L-phenylalanine via the shikimate pathway . This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxycinnamic acid can be synthesized through the hydroxylation of cinnamic acid derivatives. The process involves the hydroxylation of cinnamic acid by cinnamate 4-hydroxylase to yield 4-coumaric acid, followed by further hydroxylation by cinnamate/coumarate 2-hydroxylase to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dihydroxycinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
2,4-Dihydroxycinnamic acid exerts its effects through various mechanisms:
Enzyme Inhibition: It inhibits enzymes such as tyrosinase, which is involved in melanin synthesis, making it useful as a skin-whitening agent.
Antiviral Activity: It interacts with the spike receptor-binding domain (RBD) of the ACE2 protein, inhibiting the entry of viruses like SARS-CoV-2 into host cells.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
2,4-Dihydroxycinnamic acid is similar to other hydroxycinnamic acids, such as:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): Both compounds have antioxidant properties, but this compound is an isomer with different hydroxylation positions.
p-Coumaric Acid (4-Hydroxycinnamic Acid): This compound is a precursor in the biosynthesis of this compound and shares similar chemical properties.
Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid): Ferulic acid has additional methoxy groups, which contribute to its unique antioxidant and anti-inflammatory properties.
This compound stands out due to its specific hydroxylation pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFWFBFQKWVMY-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99699-42-0, 614-86-8 | |
Record name | 2,4-Dihydroxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIHYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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